molecular formula C11H7BrFNO4 B13096380 7-Bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-Bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B13096380
M. Wt: 316.08 g/mol
InChI Key: VUIMLHRSIRVJQG-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its potential applications in medicinal chemistry. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a quinoline core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: Studied for its antimicrobial properties, particularly against bacterial strains resistant to conventional antibiotics.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the bromo group, in particular, allows for further functionalization through substitution reactions, making it a versatile intermediate in medicinal chemistry .

Properties

Molecular Formula

C11H7BrFNO4

Molecular Weight

316.08 g/mol

IUPAC Name

7-bromo-6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H7BrFNO4/c1-18-10-7(12)6(13)2-4-8(10)14-3-5(9(4)15)11(16)17/h2-3H,1H3,(H,14,15)(H,16,17)

InChI Key

VUIMLHRSIRVJQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1Br)F)C(=O)C(=CN2)C(=O)O

Origin of Product

United States

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